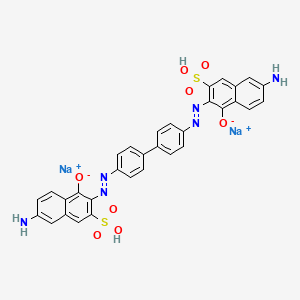
2-Naphthalenesulfonic acid, 3,3'-((1,1'-biphenyl)-4,4'-diylbis(azo))bis(7-amino-4-hydroxy-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenesulfonic acid, 3,3’-((1,1’-biphenyl)-4,4’-diylbis(azo))bis(7-amino-4-hydroxy-, disodium salt) is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and pigment in various industrial applications. The compound is characterized by its azo groups, which are responsible for its chromophoric properties, making it valuable in the textile and printing industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 3,3’-((1,1’-biphenyl)-4,4’-diylbis(azo))bis(7-amino-4-hydroxy-, disodium salt) involves several steps:
Diazotization: The process begins with the diazotization of 3,3’-dimethoxylbenzidine in alkaline conditions.
Coupling Reaction: The diazonium salt formed is then coupled with 7-amino-4-hydroxynaphthalene-2-sulfonic acid under controlled pH conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is often isolated by filtration, washed, and dried to obtain the disodium salt form.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the amino and hydroxyl groups.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: The sulfonic acid groups can participate in substitution reactions, often leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Substitution Reagents: Sulfuric acid, chlorosulfonic acid.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenesulfonic acid, 3,3’-((1,1’-biphenyl)-4,4’-diylbis(azo))bis(7-amino-4-hydroxy-, disodium salt) has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the printing industry for inks.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can interact with various substrates to form colored complexes. The molecular targets include nucleophilic sites on proteins and other macromolecules, leading to the formation of stable azo bonds. The pathways involved often include electrophilic aromatic substitution and nucleophilic addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-1-naphthalenesulfonic acid
- 6-Amino-4-hydroxy-2-naphthalenesulfonic acid
- 7-Amino-4-hydroxy-2-naphthalenesulfonic acid
Uniqueness
Compared to similar compounds, 2-Naphthalenesulfonic acid, 3,3’-((1,1’-biphenyl)-4,4’-diylbis(azo))bis(7-amino-4-hydroxy-, disodium salt) is unique due to its biphenyl structure, which enhances its chromophoric properties and stability. This makes it particularly valuable in applications requiring high color fastness and stability under various conditions.
Eigenschaften
CAS-Nummer |
2429-75-6 |
|---|---|
Molekularformel |
C32H22N6Na2O8S2 |
Molekulargewicht |
728.7 g/mol |
IUPAC-Name |
disodium;6-amino-2-[[4-[4-[(6-amino-1-oxido-3-sulfonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-3-sulfonaphthalen-1-olate |
InChI |
InChI=1S/C32H24N6O8S2.2Na/c33-21-5-11-25-19(13-21)15-27(47(41,42)43)29(31(25)39)37-35-23-7-1-17(2-8-23)18-3-9-24(10-4-18)36-38-30-28(48(44,45)46)16-20-14-22(34)6-12-26(20)32(30)40;;/h1-16,39-40H,33-34H2,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
InChI-Schlüssel |
SLBQSDSILYKYBX-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3[O-])N)S(=O)(=O)O)N=NC5=C(C=C6C=C(C=CC6=C5[O-])N)S(=O)(=O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![acetic acid;(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-octadecyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12709389.png)




